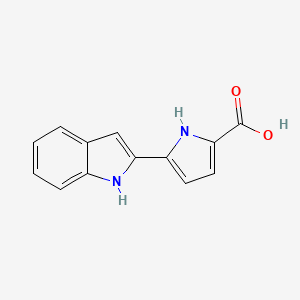

5-(1H-indol-2-yl)-1H-pyrrole-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(1H-indol-2-yl)-1H-pyrrole-2-carboxylic acid is a heterocyclic compound that features both indole and pyrrole moieties

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-indol-2-yl)-1H-pyrrole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which is a well-established procedure for constructing indole rings. This method typically involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions .

Another approach involves the use of multicomponent reactions, which can efficiently generate the desired compound by combining multiple reactants in a single reaction vessel. For example, a one-pot, three-component Fischer indolisation–N-alkylation sequence has been developed for the rapid synthesis of trisubstituted indoles .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that prioritize cost-effectiveness, yield, and environmental considerations. The use of biocatalytic approaches, such as fermentation processes, can also be explored for the production of indole derivatives .

Analyse Des Réactions Chimiques

Types of Reactions

5-(1H-indol-2-yl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The indole moiety can be oxidized to form oxindoles or other oxygenated derivatives.

Reduction: Reduction reactions can convert the indole or pyrrole rings to their corresponding reduced forms.

Substitution: Electrophilic substitution reactions can introduce various substituents onto the indole or pyrrole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic substitution reactions typically involve reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield oxindoles, while substitution reactions can introduce various functional groups onto the indole or pyrrole rings .

Applications De Recherche Scientifique

5-(1H-indol-2-yl)-1H-pyrrole-2-carboxylic acid has a wide range of scientific research applications:

Chemistry: It serves as a versatile building block for the synthesis of complex heterocyclic compounds and polymers.

Biology: The compound’s structural features make it a valuable scaffold for designing biologically active molecules, including enzyme inhibitors and receptor agonists/antagonists.

Medicine: Indole derivatives have shown potential in developing therapeutic agents for various diseases, including cancer, inflammation, and infectious diseases

Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 5-(1H-indol-2-yl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, certain derivatives of this compound have been found to act as allosteric inhibitors of the linoleate oxygenase activity of selected mammalian ALOX15 orthologs. This inhibition is achieved through the binding of the compound to an allosteric site, leading to conformational changes that affect enzyme activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

Indole-3-acetic acid: A plant hormone involved in growth and development.

Indole-2-carboxylic acid: A precursor for various indole derivatives.

Pyrrole-2-carboxylic acid: A building block for the synthesis of pyrrole-based compounds.

Uniqueness

5-(1H-indol-2-yl)-1H-pyrrole-2-carboxylic acid is unique due to its combination of indole and pyrrole moieties, which imparts distinct chemical and biological properties.

Activité Biologique

5-(1H-indol-2-yl)-1H-pyrrole-2-carboxylic acid is a compound that has garnered attention due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article reviews the current research findings on its biological activity, including antiproliferative effects, structure-activity relationships (SAR), and metabolic pathways.

Antiproliferative Activity

Recent studies have demonstrated significant antiproliferative activity of derivatives related to this compound. For instance, a series of compounds were evaluated for their ability to inhibit cancer cell proliferation. The most potent derivatives exhibited GI50 values ranging from 29 nM to 78 nM against various cancer cell lines, outperforming established drugs like erlotinib .

Table 1: Antiproliferative Activity of Compounds Derived from this compound

| Compound | GI50 (nM) | Cancer Cell Lines Tested |

|---|---|---|

| Compound 3e | 29 | Panc-1, MCF-7, A-549 |

| Compound 3c | 42 | Panc-1, MCF-7, A-549 |

| Erlotinib | 33 | Panc-1, MCF-7, A-549 |

The substitution pattern on the phenyl group significantly influenced the antiproliferative activity. Compounds with m-piperidine moieties showed enhanced efficacy compared to those with p-piperidine substitutions .

The mechanism underlying the anticancer activity of these compounds involves inhibition of mutant EGFR/BRAF pathways. Notably, structural studies indicated that the indole moiety interacts with crucial amino acids in the active site of target proteins, forming pi-H interactions and ionic bonds that enhance binding affinity .

Antimicrobial Properties

In addition to anticancer activity, derivatives of pyrrole carboxylic acids have shown promising antimicrobial effects. For instance, certain compounds demonstrated potent anti-tuberculosis (anti-TB) activity with minimum inhibitory concentrations (MIC) lower than 0.016 μg/mL against Mycobacterium tuberculosis strains. These compounds exhibited low cytotoxicity profiles (IC50 > 64 μg/mL), indicating their potential as safe therapeutic agents .

Case Studies and Clinical Relevance

A notable case study involved a child with type II hyperprolinemia who exhibited urinary excretion of N-(pyrrole-2-carboxyl) glycine. This finding underscores the metabolic relevance of pyrrole derivatives in human health and disease . Furthermore, ongoing research into the pharmacokinetics and bioavailability of these compounds is critical for their development as therapeutic agents.

Structure-Activity Relationship (SAR)

The SAR studies revealed that modifications on the pyrrole ring significantly affect biological activity. For example, replacing hydrogen atoms on the pyrrole ring with larger substituents improved anti-TB activity drastically. Compounds with bulky groups showed over a hundred-fold increase in potency compared to simpler structures .

Table 2: Structure-Activity Relationship Findings

| Compound | Modification | MIC (μg/mL) | Activity Level |

|---|---|---|---|

| Compound 5 | Adamantyl group | <0.016 | Potent anti-TB |

| Compound 12 | Methylation on pyrrole hydrogen | 3.7 | Reduced activity |

| Compound 13 | Double methylation | >32 | Loss of activity |

Propriétés

IUPAC Name |

5-(1H-indol-2-yl)-1H-pyrrole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2/c16-13(17)11-6-5-10(15-11)12-7-8-3-1-2-4-9(8)14-12/h1-7,14-15H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLNUBLFQPNQWMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C3=CC=C(N3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.